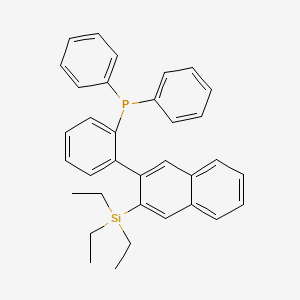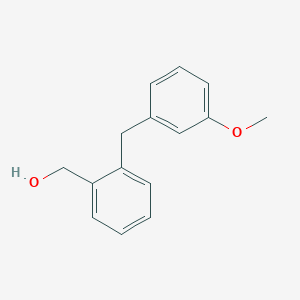
(2-(3-Methoxybenzyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methoxybenzyl)phenyl)methanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a methoxy group attached to the benzyl ring, which influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxybenzyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Methoxybenzyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using strong reducing agents.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: (2-(3-Methoxybenzyl)phenyl)aldehyde or (2-(3-Methoxybenzyl)phenyl)carboxylic acid.
Reduction: (2-(3-Methoxybenzyl)phenyl)methane.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
(2-(3-Methoxybenzyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(3-Methoxybenzyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(3-Hydroxybenzyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-(3-Methylbenzyl)phenyl)methanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2-(3-Methoxybenzyl)phenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
[2-[(3-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C15H16O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10,16H,9,11H2,1H3 |
Clé InChI |
MWUYVLZNLRYVPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



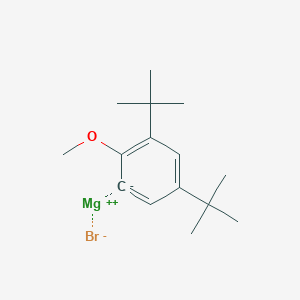
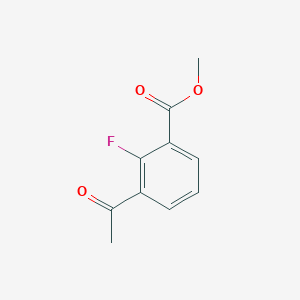
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
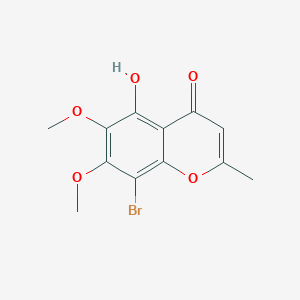
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
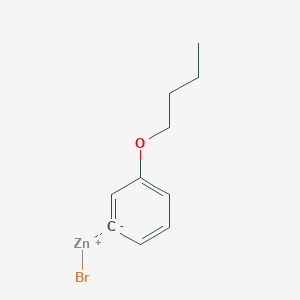
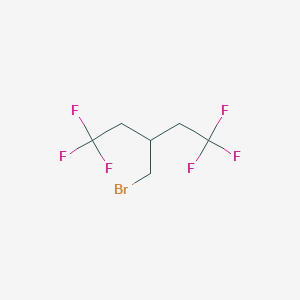
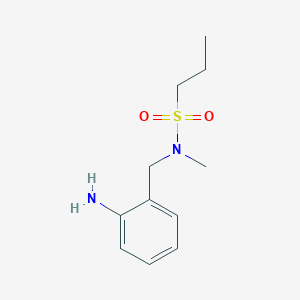

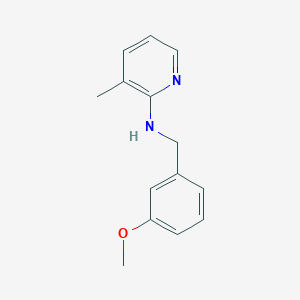
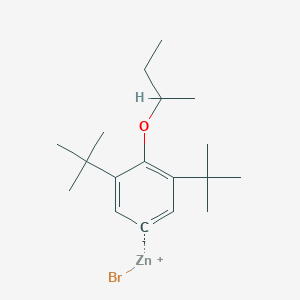
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
